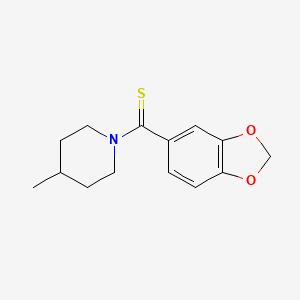
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine, also known as MDBP, is a synthetic compound that has been gaining attention in the scientific research community due to its potential therapeutic properties. MDBP belongs to the family of piperidine derivatives and is structurally related to the compounds MDPV and Methylone.
Mecanismo De Acción
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine acts as a reuptake inhibitor of serotonin, dopamine, and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood, anxiety, and addiction.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased energy, alertness, and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity for serotonin, dopamine, and norepinephrine transporters. However, its stimulant effects can make it difficult to study in animal models, and its potential for abuse and addiction must be taken into consideration.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine, including its potential use in treating depression, anxiety, and addiction. Further studies are needed to determine the optimal dosage and administration of 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine for therapeutic use. Additionally, research is needed to determine the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine on the brain and body, as well as its potential for abuse and addiction. Finally, studies are needed to explore the potential use of 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine in combination with other drugs for treating medical conditions.
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine is a synthetic compound that has potential therapeutic properties for treating depression, anxiety, and addiction. Its mechanism of action involves inhibiting the reuptake of serotonin, dopamine, and norepinephrine transporters. While 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine has several advantages for lab experiments, its stimulant effects and potential for abuse and addiction must be taken into consideration. Further research is needed to determine the optimal dosage and administration of 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine for therapeutic use and to explore its potential in combination with other drugs.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. Studies have shown that 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine has a high affinity for the serotonin transporter, which is involved in the regulation of mood and anxiety. 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-methylpiperidine has also been shown to have an effect on dopamine and norepinephrine transporters, which are involved in addiction and reward pathways.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-10-4-6-15(7-5-10)14(18)11-2-3-12-13(8-11)17-9-16-12/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDXBJZGYJFKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl(4-methylpiperidin-1-yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
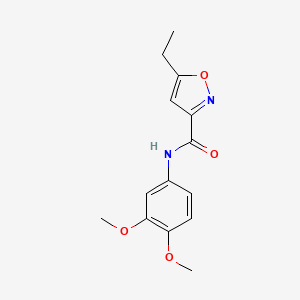
![3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4843457.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)
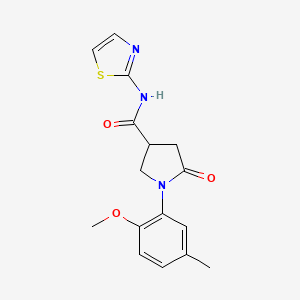
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
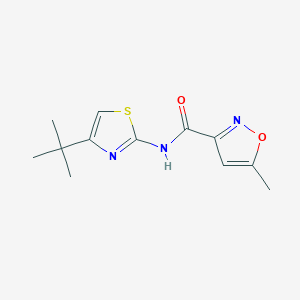
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
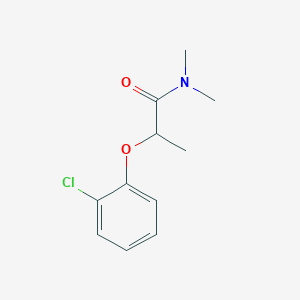
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)